![molecular formula C11H7N3O4S B2434540 methyl 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate CAS No. 338750-51-9](/img/structure/B2434540.png)

methyl 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

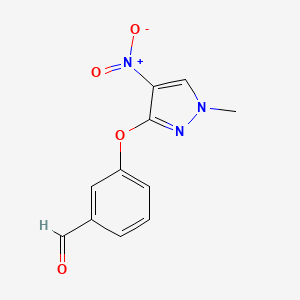

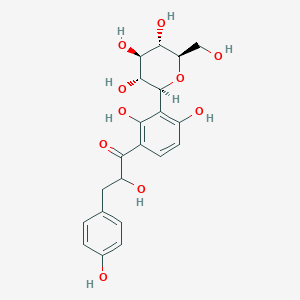

“Methyl 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate” is a chemical compound . It is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . This compound has been studied for its potential as an inhibitor against PARP-1, a protein involved in DNA repair damage .

Synthesis Analysis

The synthesis of this compound involves a mixture of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile and p-nitroacetophenone, heated under reflux for 5 hours .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidine ring fused to a dioxo group and a thiophene ring . Further structural analysis would require more specific data or computational modeling.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate and its derivatives have been synthesized and characterized by elementary analyses, MS, IR, and NMR. The crystal structures of these compounds were determined by X-ray diffraction, providing insights into their molecular arrangements and potential applications in structural biology (Yao et al., 2013).

Interaction with DNA

- The UV spectra of these compounds indicate that they interact with DNA through electrostatic binding. This finding is significant for understanding the molecular interactions and could be relevant in the field of molecular biology and pharmacology (Yao et al., 2013).

Molecular Imprinting and Biological Evaluation

- A study on the reaction of 5-aminouracil with ethyl cyanoacetate under microwave irradiation led to the synthesis of 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide. This compound was used as a template for molecular imprinted polymers (MIPs), which were evaluated for their potential in biological applications (Fahim & Abu-El Magd, 2021).

Supramolecular Structures and Inclusion Properties

- The reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene produced compounds capable of forming supramolecular structures with one-dimensional channels. These structures may enable the inclusion of large organic and bioorganic molecules, highlighting potential applications in materials science (Sheverdov et al., 2017).

Synthesis of Derivatives and Potential Applications

- Various derivatives of methyl 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate have been synthesized, providing a range of compounds with potential applications in different fields of chemistry and biology. The synthesis techniques and resultant compounds offer insights into chemical processes and properties that could be explored further in scientific research (Liu et al., 2014).

Mecanismo De Acción

Mode of Action

It is known that the compound is involved in the formation of thiohydrazonate, which undergoes intermolecular cyclization .

Biochemical Pathways

The compound “methyl 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate” is involved in the synthesis of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano . This suggests that it may play a role in the pyrano[2,3-d]pyrimidine-6-carbonitrile pathway .

Propiedades

IUPAC Name |

methyl 2-(5-cyano-2,4-dioxopyrimidin-1-yl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O4S/c1-18-10(16)7-2-3-19-9(7)14-5-6(4-12)8(15)13-11(14)17/h2-3,5H,1H3,(H,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRBMSQYTZYJKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)N2C=C(C(=O)NC2=O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2434458.png)

![[1-[2-(Dimethylamino)ethyl]triazol-4-yl]-(3-methoxypyrrolidin-1-yl)methanone](/img/structure/B2434463.png)

![4-(6-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2434467.png)

![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2434470.png)

![[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2434477.png)

![2-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2434479.png)